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Compound of Interest

Compound Name: INCB9471

Cat. No.: B10776215

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism
of action of INCB9471, a potent and selective C-C chemokine receptor 5 (CCR5) antagonist
investigated for the treatment of HIV-1 infection. The information presented is collated from key
scientific publications and clinical trial data to serve as a comprehensive resource for
professionals in the field of drug development.

Discovery of INCB9471: A Structure-Guided
Approach

The discovery of INCB9471 was the result of a targeted drug discovery program aimed at
identifying novel, orally bioavailable CCR5 antagonists for the treatment of HIV-1. The rationale
for targeting CCR5 stems from the observation that this receptor is a major co-receptor for the
entry of R5-tropic HIV-1 strains into host cells.[1][2] Individuals with a homozygous 32-base pair
deletion in the CCR5 gene are highly resistant to HIV-1 infection, highlighting the therapeutic
potential of blocking this receptor.[3]

The discovery process for INCB9471 was initiated with the selection of an indane ring as a
novel bicyclic system.[3] This choice was based on conformational analysis to identify a rigid
scaffold that could correctly orient the key pharmacophoric elements for optimal interaction with
the CCR5 receptor.[4] A systematic structure-activity relationship (SAR) study was then
undertaken to optimize the initial lead compounds.
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Key modifications included the introduction of a trifluoromethyl group on the indane ring, which
significantly improved the antiviral potency.[3] Further optimization of the alkoxy substituent at
the 2-position of the indane ring led to the identification of compound 22a, later named
INCB9471.[3] This compound exhibited a superior profile, including high affinity for CCR5,
potent anti-HIV-1 activity, excellent receptor selectivity, and favorable oral bioavailability.[3][5]
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Mechanism of Action: Allosteric Antagonism of
CCR5

INCB9471 functions as a potent, selective, and noncompetitive antagonist of the CCR5
receptor.[6][7] The entry of R5-tropic HIV-1 into host T-cells is a multi-step process initiated by
the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the cell surface.[3]
This binding event induces a conformational change in gp120, exposing a binding site for the
CCRS5 co-receptor.[3] The subsequent interaction between gp120 and CCR5 facilitates the
fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell.[3]

INCB9471 binds to a transmembrane allosteric site on the CCR5 receptor, distinct from the
binding site of its natural chemokine ligands such as MIP-1[.[6] This allosteric binding induces
a conformational change in the receptor that prevents its interaction with the HIV-1 gp120
protein, thereby inhibiting the entry of the virus into the host cell.[6][8] Kinetic studies have
shown that INCB9471 associates rapidly with CCR5 and dissociates slowly, contributing to its
prolonged antiviral effect.[3][6]
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The synthesis of INCB9471 was accomplished through a multi-step, nonlinear sequence.[3]
The key steps involve the synthesis of the indane ring system, followed by its coupling to the
piperazinyl-piperidine core.[3] A detailed description of the synthesis of a key intermediate and
the final product is provided below, based on the published literature.

Scheme 1: Synthesis of the Trifluoromethyl Indane Moiety
The synthesis begins with 2-bromo-5-(trifluoromethyl)benzonitrile (7).[3]

e Reduction to Alcohol: Compound 7 is first reduced with diisobutylaluminium hydride (DIBAL)
to form the corresponding aldehyde, which is then further reduced with sodium borohydride
(NaBH4) to yield the alcohol 8.[3]

o Formation of Malonate: The alcohol 8 is converted to a chloride using thionyl chloride
(SOCI2), which then undergoes displacement with diethyl malonate to give the diester 9.[3]

o Decarboxylation: Saponification of the diester 9 followed by decarboxylation yields the
monocarboxylic acid 10.[3]

e Ring Closure: Treatment of the carboxylic acid 10 with n-butyl lithium results in ring closure
to form the indanone 11.[3]

Scheme 2: Assembly of the Final Compound

The synthesis of INCB9471 utilizes a convergent approach where the indane moiety is coupled
with a pre-assembled piperazinyl-piperidine core (16).[3]

o Core Synthesis: The piperazinyl-piperidine core (16) is prepared by the reaction of (S)-1-
benzyl-2-methylpiperazine (14) with 1-Boc-4-piperidinone, followed by debenzylation.[3]

e Coupling and Final Steps: The indanone 11 is reduced to the corresponding alcohol, which is
then coupled to the core intermediate 16. Subsequent functional group manipulations,
including the introduction of the ethoxy group at the 2-position of the indane ring, lead to the
final product, INCB9471.[3]
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Key Synthesis Steps of INCB9471
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Key Synthesis Steps of INCB9471

In Vitro and In Vivo Profile

INCB9471 has demonstrated a potent and selective profile in a range of in vitro and in vivo

studies.

Table 1: In Vitro Activity of INCB9471
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Assay IC50 (nM) Reference
CCRS5 Binding (MIP-1pB) 3.6 [3]
Chemotaxis (MIP-13) 4.8 [6]

HIV-1 Antiviral (ADA strain) 0.36 [3]

HIV-1 Antiviral (BaL strain) 0.16 [3]
Intracellular Calcium

Mobilization 16 13

ERK Phosphorylation 3 [3]

CCRS5 Receptor Internalization 1.5 [3]

Table 2: Pharmacokinetic and ADME Properties of INCB9471

Parameter Value Reference

Caco-2 Permeability

16.5x 10-% cm/s

[3]

Human Serum Protein Binding

) 16% [3]
(free fraction)
Human Liver Microsome
. Low (3]
Intrinsic Clearance
Half-life (T1/2) in humans
58-60 hours [3]

(repeat dosing)

Experimental Protocols

Detailed methodologies for the key experiments are summarized below.

CCRS5 Radioligand Binding Assay: The affinity of INCB9471 for CCR5 was determined by its
ability to displace the binding of a radiolabeled natural ligand, 12°I-MIP-1[3, to human peripheral

blood mononuclear cells (PBMCs) or IL-10-stimulated human monocytes.[3] Varying

concentrations of INCB9471 were incubated with the cells and the radioligand. The amount of
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bound radioactivity was measured, and the IC50 value was calculated as the concentration of
INCB9471 that inhibited 50% of the specific binding of the radioligand.

Chemotaxis Assay: The functional antagonist activity of INCB9471 was assessed in a
chemotaxis assay using IL-10-stimulated human monocytes.[3] The ability of monocytes to
migrate towards a chemoattractant (MIP-1p3) in the presence of varying concentrations of
INCB9471 was measured using a multi-well chamber. The IC50 value represents the
concentration of INCB9471 that caused a 50% reduction in cell migration.[6]

Antiviral Assay: The anti-HIV-1 activity of INCB9471 was evaluated in PHA-activated human
PBMCs infected with R5-tropic HIV-1 strains (e.g., ADA and Bal).[3] The infected cells were
cultured in the presence of various concentrations of INCB9471. Viral replication was quantified
by measuring the level of the viral p24 core protein in the culture supernatants. The IC50 value
was determined as the concentration of the compound that inhibited viral replication by 50%.[3]

Intracellular Calcium Mobilization Assay: The inhibition of CCR5-mediated signaling was
measured by monitoring changes in intracellular calcium concentration. CCR5-expressing cells
were loaded with a calcium-sensitive fluorescent dye. The cells were then stimulated with a
CCRS5 agonist (e.g., MIP-1p) in the presence or absence of INCB9471. The change in
fluorescence, indicative of calcium mobilization, was measured, and the IC50 value for the
inhibition of this response was calculated.[3]

Clinical Evaluation

INCB9471 advanced into human clinical trials to evaluate its safety, tolerability,
pharmacokinetics, and antiviral efficacy.

Phase | Studies: In Phase | trials with healthy volunteers, single doses of up to 300mg and
multiple doses of up to 200mg for ten days were found to be safe and well-tolerated.[1] No
dose-limiting toxicities were observed.

Phase Il Studies: A Phase Il study was conducted in HIV-1 infected patients who were either
treatment-naive or had been off antiretroviral therapy.[1][5]

Table 3: Phase Il Clinical Trial Results for INCB9471
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Parameter Result Reference
Dosage 200mg once daily for 14 days [1]
Mean Maximal Viral Load

) 1.81 logio at day 16 [1]
Reduction
Mean Viral Load Reduction at

0.81 log1o [1]

Day 28
Safety and Tolerability Safe and well-tolerated [1]

The results of the Phase Il trial demonstrated that INCB9471 has potent and sustained antiviral
effects against R5-tropic HIV-1.[1] The long plasma half-life of the drug contributed to the
continued suppression of viral load even after the dosing period had ended.[1]

Conclusion

INCB9471 is a potent, selective, and orally bioavailable CCR5 antagonist that emerged from a
well-designed, structure-guided drug discovery program. Its allosteric mechanism of action
provides effective inhibition of R5-tropic HIV-1 entry into host cells. Preclinical and clinical
studies have demonstrated a favorable safety and efficacy profile, highlighting its potential as a
therapeutic agent for the treatment of HIV-1 infection. This technical guide provides a
comprehensive overview of the key data and methodologies related to the discovery and
development of INCB9471.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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